

The Crystal Structure of Pure Trimesic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1,3,5-Benzenetricarboxylic acid*

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Introduction

Trimesic acid, systematically known as benzene-1,3,5-tricarboxylic acid, is a fundamental building block in the fields of crystal engineering, materials science, and pharmaceutical sciences. Its planar structure and trifunctional nature, featuring three carboxylic acid groups, allow it to form extensive and predictable hydrogen-bonding networks. These networks are the basis for the formation of various supramolecular architectures, including metal-organic frameworks (MOFs), co-crystals, and diverse polymorphic forms. Understanding the crystal structure of pure trimesic acid is paramount for controlling its solid-state properties and for the rational design of new materials.

This technical guide provides a comprehensive overview of the crystal structure of pure trimesic acid, with a focus on its known polymorphs. It details the crystallographic parameters, hydrogen bonding geometries, and experimental protocols for the synthesis and crystallization of this versatile molecule.

Crystal Structure and Polymorphism

Trimesic acid is known to exhibit polymorphism, existing in different crystal structures with distinct physical properties. The most well-characterized polymorphs are designated as α , β , and γ . The α -polymorph is the most commonly encountered and extensively studied form.

α -Polymorph

The crystal structure of the α -polymorph of trimesic acid was first determined by Duchamp and Marsh in 1969.[1] It is characterized by a "chicken-wire" or honeycomb-like two-dimensional network formed through hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2][3] This network is a robust and recurring motif in the solid-state chemistry of trimesic acid.

β -Polymorph

The β -polymorph is a high-temperature phase of trimesic acid. It is reported to form from the α -polymorph upon heating to approximately 543 K. The β -phase is often observed as a polycrystalline material, and detailed single-crystal X-ray diffraction data is not as readily available as for the α and γ polymorphs.

γ -Polymorph

The γ -polymorph of trimesic acid can be obtained by the condensation of trimesic acid vapor onto a cold surface. Its crystal structure is orthorhombic and isostructural with a previously reported trimesic acid-iodine complex, but with empty channels.

Data Presentation

The following tables summarize the key crystallographic and hydrogen bonding data for the known polymorphs of pure trimesic acid.

Table 1: Crystallographic Data for Trimesic Acid Polymorphs

Parameter	α -Polymorph	γ -Polymorph
Crystal System	Monoclinic	Orthorhombic
Space Group	C2/c	I222
a (Å)	26.52	24.225
b (Å)	16.42	15.364
c (Å)	26.55	16.562
α (°)	90	90
β (°)	91.53	90
γ (°)	90	90
Volume (Å ³)	11525.9	6156.4
Z	48	24
Reference	Duchamp & Marsh, 1969[1]	Herbstein et al., 1985

Table 2: Hydrogen Bonding Geometry in the α -Polymorph of Trimesic Acid

Bond	Distance (Å)
O-H...O	2.604 - 2.656
Reference	Duchamp & Marsh, 1969

Experimental Protocols

Synthesis of Pure Trimesic Acid

A common method for the synthesis of trimesic acid involves the oxidation of mesitylene (1,3,5-trimethylbenzene).

Protocol: Oxidation of Mesitylene

- **Reaction Setup:** A solution of mesitylene in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
- **Oxidation:** A strong oxidizing agent, such as potassium permanganate or chromic acid, is slowly added to the solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the oxidation of the methyl groups to carboxylic acid groups.
- **Quenching and Precipitation:** After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The crude trimesic acid precipitates out of the solution upon cooling or acidification.
- **Purification:** The crude product is collected by filtration and purified by recrystallization from hot water.

Crystallization of Trimesic Acid Polymorphs

The selective crystallization of trimesic acid polymorphs can be influenced by factors such as solvent, temperature, and cooling rate.

Protocol: Crystallization by Slow Evaporation (favors α -polymorph)

- **Solution Preparation:** Prepare a saturated solution of purified trimesic acid in a suitable solvent (e.g., ethanol, methanol, or water) at room temperature or slightly elevated temperature.
- **Crystallization:** Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
- **Crystal Collection:** Once well-formed crystals are observed, they are carefully collected by filtration and washed with a small amount of cold solvent.

Protocol: High-Temperature Annealing (for β -polymorph)

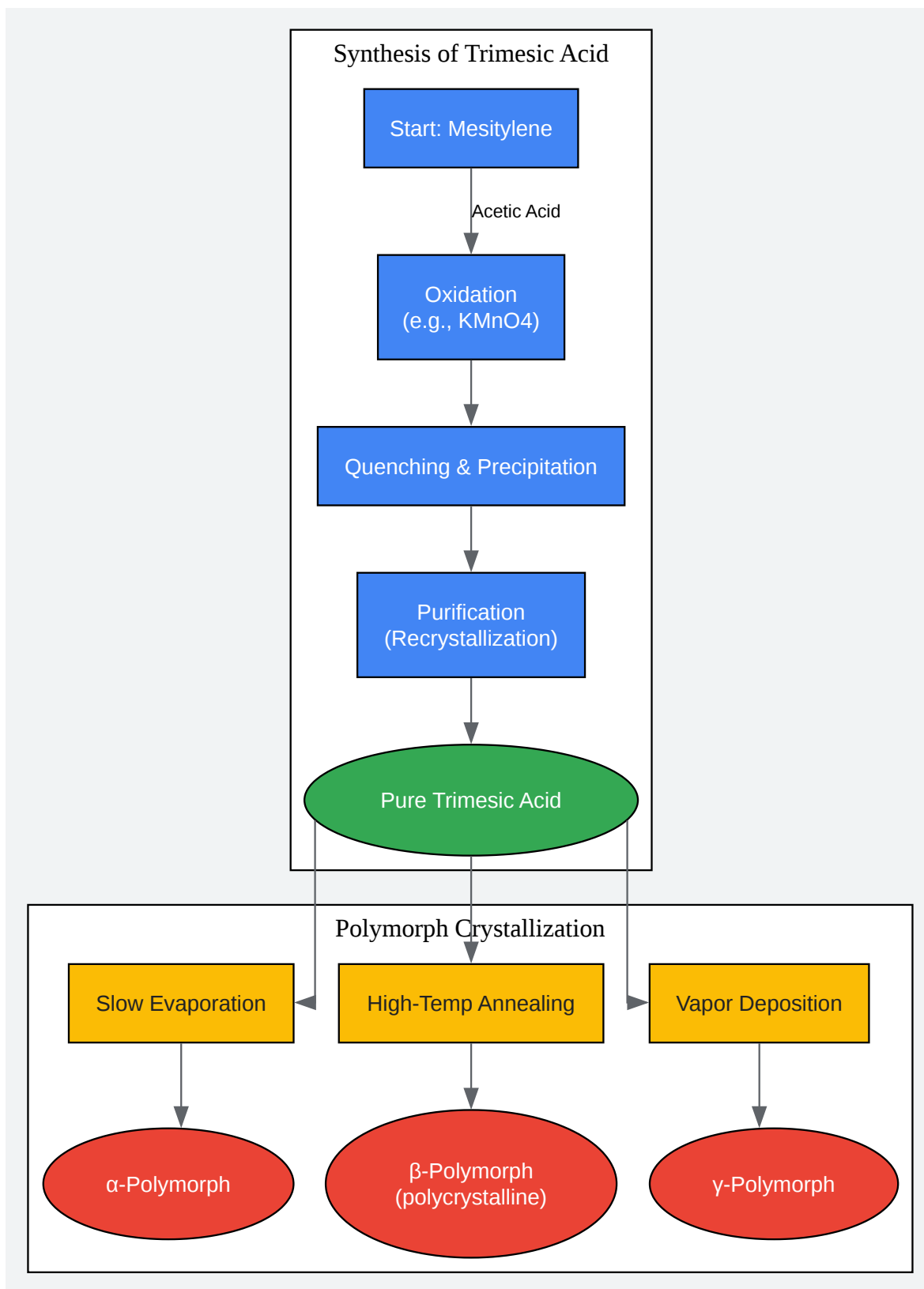
- **Sample Preparation:** Place a sample of the α -polymorph of trimesic acid in a temperature-controlled oven or furnace.
- **Heating:** Slowly heat the sample to a temperature just above the α to β transition temperature (~543 K).

- Annealing: Hold the sample at this temperature for a sufficient time to allow for the phase transition to occur.
- Cooling: Slowly cool the sample back to room temperature. Note that this often yields a polycrystalline powder.

Protocol: Vapor Deposition (for γ -polymorph)

- Sublimation: Heat a sample of pure trimesic acid under vacuum or in an inert atmosphere to induce sublimation.
- Deposition: Allow the trimesic acid vapor to deposit onto a cold surface (cold finger).
- Crystal Collection: Carefully scrape the deposited crystals from the cold surface.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and selective crystallization of trimesic acid polymorphs.

Caption: Simplified 2D representation of the hydrogen bonding network in α -trimesic acid.

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